molecular formula C11H10BrF3O2 B14070010 1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one

1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one

Cat. No.: B14070010
M. Wt: 311.09 g/mol
InChI Key: IFLSRWCWUVVNIF-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H10BrF3O2. This compound is characterized by the presence of a bromomethyl group and a trifluoromethoxy group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Addition Reactions: The carbonyl group in the propanone moiety can participate in addition reactions with nucleophiles.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and proteins. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and targets .

Comparison with Similar Compounds

1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:

    1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one: Similar structure but with the trifluoromethoxy group in a different position.

    1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one: Contains a trifluoromethylthio group instead of a trifluoromethoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications .

Properties

Molecular Formula

C11H10BrF3O2

Molecular Weight

311.09 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-(trifluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C11H10BrF3O2/c1-2-9(16)8-5-3-4-7(6-12)10(8)17-11(13,14)15/h3-5H,2,6H2,1H3

InChI Key

IFLSRWCWUVVNIF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC(=C1OC(F)(F)F)CBr

Origin of Product

United States

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